REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([Br:8])[C:3]=1[CH2:9][OH:10].Cl[C:12](Cl)([O:14]C(=O)OC(Cl)(Cl)Cl)Cl>C1COCC1>[Br:8][C:4]1[C:3]2[CH2:9][O:10][C:12](=[O:14])[NH:1][C:2]=2[CH:7]=[CH:6][CH:5]=1
|
Name
|
|
Quantity
|
549 mg
|
Type
|
reactant
|
Smiles
|
NC1=C(C(=CC=C1)Br)CO
|
Name
|
|
Quantity
|
282 mg
|
Type
|
reactant
|
Smiles
|
ClC(Cl)(OC(OC(Cl)(Cl)Cl)=O)Cl
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was partitioned between water and ethyl acetate
|
Type
|
WASH
|
Details
|
The organic layer was washed by water and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
After drying over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
the solution was concentrated under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=CC=2NC(OCC21)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 582 mg | |
YIELD: PERCENTYIELD | 94% | |
YIELD: CALCULATEDPERCENTYIELD | 268.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |